Nitraquazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

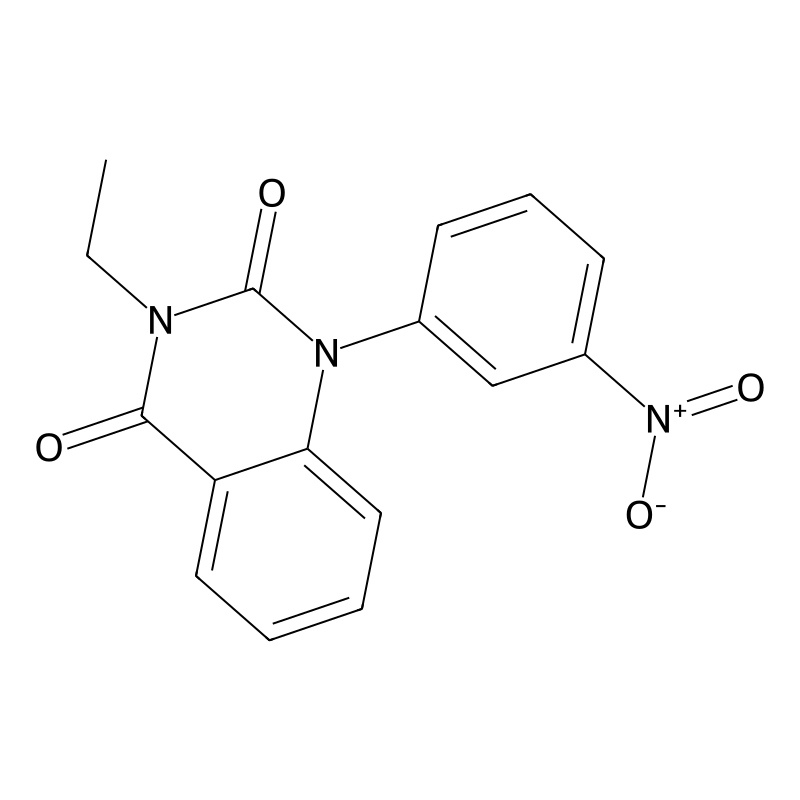

Nitraquazone is a synthetic compound with the chemical formula C16H13N3O4. It belongs to the class of quinazoline derivatives and is characterized by its unique structure, which includes a nitro group and a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antitumor activities. The molecular structure of nitraquazone can be represented as follows:

- Chemical Structure:Nitraquazone Structure

- Oxidation: Nitraquazone can be oxidized to form quinazolinones, which are important intermediates in organic synthesis and medicinal chemistry.

- Substitution Reactions: The presence of the nitro group allows for electrophilic aromatic substitution, which can modify the compound's biological properties.

- Reduction Reactions: Under certain conditions, nitraquazone can be reduced to yield various derivatives with altered functional groups.

These reactions are essential for developing new derivatives that may enhance the therapeutic efficacy of nitraquazone.

Nitraquazone exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Activity: Studies have shown that nitraquazone possesses anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes, which are key mediators in inflammatory processes .

- Antitumor Activity: Preliminary research indicates that nitraquazone may inhibit the growth of various tumor cell lines, suggesting its potential as an anticancer agent .

- Phosphodiesterase Inhibition: Nitraquazone has been studied for its interaction with phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This interaction may contribute to its therapeutic effects .

Several synthesis methods have been developed for nitraquazone:

- Conventional Synthesis: Traditional methods involve multi-step reactions starting from simpler quinazoline precursors, followed by nitration to introduce the nitro group.

- One-Pot Reactions: Recent advancements have led to more efficient one-pot synthesis techniques that reduce reaction time and improve yield. These methods often utilize catalytic systems to facilitate the formation of nitraquazone from readily available starting materials .

These synthetic routes highlight the versatility and accessibility of nitraquazone for further research and development.

Nitraquazone has several promising applications:

- Pharmaceutical Development: Due to its biological activities, nitraquazone is being explored as a candidate for developing new anti-inflammatory and anticancer drugs.

- Research Tool: It serves as a valuable compound in pharmacological studies aimed at understanding inflammation and cancer biology.

- Chemical Intermediate: Nitraquazone can be used as an intermediate in synthesizing other bioactive compounds.

Interaction studies of nitraquazone primarily focus on its binding affinity with various biological targets:

- Enzyme Inhibition Studies: Research has demonstrated that nitraquazone interacts with phosphodiesterase enzymes, influencing their activity and potentially impacting cellular signaling pathways .

- Structure-Activity Relationship Studies: These studies aim to elucidate how modifications to the nitraquazone structure affect its biological activity, providing insights into optimizing its therapeutic potential .

Several compounds share structural similarities with nitraquazone. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Quinazoline | Heterocyclic aromatic compound | Antitumor | Basic structure without nitro group |

| Nitroquinoline | Nitro-substituted quinoline | Antimicrobial | Contains a nitrogen atom in the ring |

| Thienoquinazolines | Sulfur-containing quinazolines | Anticancer | Incorporates sulfur into the structure |

| Pyrazolopyrimidines | Pyrimidine derivatives | Anti-inflammatory | Different heterocyclic framework |

Nitraquazone's unique combination of a quinazoline core with a nitro substituent distinguishes it from these compounds, particularly in its specific biological activities and potential therapeutic applications.

Historical Development of Synthetic Routes

The historical development of synthetic routes for nitraquazone, a quinazoline-2,4-dione derivative with the molecular formula C16H13N3O4, reflects the broader evolution of quinazoline chemistry throughout the 20th century [1] [2]. The compound, known systematically as 3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione, emerged from research into phosphodiesterase inhibitors and represents a significant advancement in nitro-substituted quinazoline synthesis [4] [8].

Early synthetic approaches to quinazoline-2,4-diones were established through classical methods developed in the late 19th and early 20th centuries [29] [30]. The fundamental synthetic strategy for quinazoline-2,4-diones was first developed through the fusion of anthranilic acid with urea, a method that provided the basic structural framework for subsequent modifications [13]. This foundational approach established the precedent for cyclization reactions that would later be refined for nitraquazone synthesis.

The development of nitro-containing heterocycles gained momentum during the mid-20th century, coinciding with advances in nitration chemistry [30] [31]. The incorporation of nitro groups into aromatic systems became increasingly sophisticated, with researchers developing methods to control regioselectivity and minimize side product formation [16] [20]. These advances provided the chemical foundation necessary for the eventual synthesis of nitraquazone.

The specific synthetic routes for nitraquazone were developed as part of pharmaceutical research programs targeting phosphodiesterase inhibition [6] [8]. The compound's synthesis required the integration of quinazoline-2,4-dione formation with selective nitrophenyl substitution, representing a convergence of multiple synthetic methodologies that had been developed independently [7] [33].

Laboratory-Scale Cyclization Strategies for Quinazoline-2,4-dione Core

Laboratory-scale synthesis of the quinazoline-2,4-dione core in nitraquazone employs several well-established cyclization strategies, each offering distinct advantages for different synthetic scenarios [12] [14]. The most widely utilized approach involves the condensation of anthranilic acid derivatives with potassium cyanate, followed by base-mediated cyclization to form the desired heterocyclic system [12] [13].

The primary cyclization method begins with the preparation of 2-ureidobenzoic acid intermediates through treatment of anthranilic acid with potassium cyanate in aqueous media [12]. This reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbon of the cyanate ion, forming a stable urea linkage [13]. The subsequent cyclization step involves heating the ureido acid intermediate in the presence of sodium hydroxide, resulting in intramolecular nucleophilic attack and formation of the quinazoline-2,4-dione ring system [12].

An alternative cyclization strategy employs dimethylaminopyridine-catalyzed reactions with di-tert-butyl dicarbonate as the carbonylating agent [14]. This method offers superior control over reaction conditions and typically produces higher yields compared to traditional urea-based approaches [14]. The reaction proceeds through formation of an unstable carbamic-carbonic anhydride intermediate, which undergoes intramolecular cyclization to generate the desired quinazoline-2,4-dione core [14].

Microwave-assisted synthesis has emerged as a valuable technique for accelerating quinazoline-2,4-dione formation [14] [15]. Under microwave conditions, reaction times are significantly reduced from hours to minutes, while maintaining comparable yields and product purity [14]. The enhanced heating efficiency of microwave irradiation particularly benefits reactions involving poorly nucleophilic amide groups [14].

The cyclization reaction conditions require careful optimization to achieve optimal yields and minimize impurity formation [12] [14]. Temperature control is critical, with most successful protocols employing temperatures between 25°C and reflux conditions depending on the specific reagent system [12]. Solvent selection significantly impacts reaction efficiency, with polar protic solvents such as ethanol and water generally providing superior results compared to aprotic alternatives [12].

Industrial Production Protocols and Scalability Challenges

Industrial production of nitraquazone presents significant scalability challenges that must be addressed through careful process optimization and engineering solutions [18] [19] [22]. The transition from laboratory-scale synthesis to commercial manufacturing requires systematic evaluation of reaction kinetics, heat transfer characteristics, and mixing efficiency at larger scales [38] [40].

The primary scalability challenge in nitraquazone production involves the management of exothermic nitration reactions, which can lead to runaway conditions if not properly controlled [16] [20]. Industrial protocols must incorporate advanced temperature monitoring and heat removal systems to maintain safe operating conditions [16]. The use of continuous stirred tank reactors with external cooling jackets has proven effective for managing the thermal profile of these reactions [16].

Mixing efficiency becomes increasingly problematic as reaction volumes increase, particularly for heterogeneous reaction systems involving solid-liquid interfaces [38] [40]. Industrial protocols must account for the different mixing characteristics of large-scale equipment compared to laboratory glassware [39]. The implementation of high-efficiency impeller designs and optimized agitation rates helps ensure uniform reaction conditions throughout the reactor volume [40].

Process intensification strategies have been developed to address many traditional scaling challenges [39] [40]. Continuous flow processing offers particular advantages for nitraquazone synthesis, allowing for precise control of reaction parameters and elimination of the mixing limitations inherent in batch processing [39]. Flow chemistry approaches enable consistent product quality across different production scales without requiring extensive reoptimization [39].

The scale-up of purification processes presents additional challenges, as column chromatography methods used in laboratory synthesis are not economically viable for industrial production [38] [42]. Alternative purification strategies must be developed, typically involving crystallization and recrystallization protocols that can be implemented at commercial scale [21] [27]. The development of robust crystallization conditions requires extensive optimization of solvent systems, temperature profiles, and seeding protocols [21].

Quality control considerations become more complex at industrial scale, requiring implementation of process analytical technology to monitor critical quality attributes in real-time [26]. These systems must be capable of detecting impurities and process deviations before they impact final product quality [26]. Statistical process control methods are essential for maintaining consistent product specifications across multiple production batches [26].

Purification Techniques and Quality Control Standards

Purification of nitraquazone requires sophisticated separation techniques capable of removing structurally similar impurities while maintaining product integrity [23] [24] [27]. The presence of multiple aromatic rings and polar functional groups creates unique purification challenges that must be addressed through carefully designed protocols [25] [28].

Column chromatography represents the primary purification method for laboratory-scale nitraquazone synthesis [23] [24]. Silica gel chromatography using gradient elution systems provides excellent separation of nitraquazone from synthetic byproducts [23]. Typical elution protocols employ hexane-ethyl acetate gradients, with nitraquazone typically eluting at intermediate polarity fractions [23]. The optimization of mobile phase composition is critical for achieving baseline separation of closely related impurities [24].

Crystallization techniques offer more practical solutions for larger-scale purification operations [27] [28]. The development of effective crystallization protocols requires systematic evaluation of solvent systems to identify conditions that promote selective crystallization of the desired product [27]. Mixed solvent systems, particularly combinations of alcohols with hydrocarbon solvents, frequently provide optimal crystallization behavior for quinazoline derivatives [28].

High-performance liquid chromatography serves as the primary analytical method for quality control of nitraquazone [24] [26]. Reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases provides excellent resolution of nitraquazone from potential impurities [24]. The use of trifluoroacetic acid modifiers enhances peak shape and improves quantitative accuracy [24].

Quality control standards for nitraquazone must address both chemical purity and physical properties [26]. Chemical purity specifications typically require nitraquazone content of greater than 98% by high-performance liquid chromatography analysis [24]. Individual impurity limits are established based on toxicological considerations and synthetic pathway analysis [26].

Physical property specifications include melting point ranges, optical rotation values where applicable, and particle size distributions for solid dosage form applications [26]. These parameters must be carefully controlled to ensure consistent performance in downstream pharmaceutical applications [26]. The implementation of statistical process control methods enables real-time monitoring of these critical quality attributes [26].

Analytical method validation follows international conference on harmonisation guidelines, requiring demonstration of specificity, linearity, accuracy, precision, and robustness [26]. Method transfer protocols ensure consistent analytical results across different testing laboratories and equipment platforms [26]. The establishment of reference standards and control materials supports ongoing quality assurance programs [26].

| Purification Method | Typical Yield (%) | Purity Achieved (%) | Scale Applicability |

|---|---|---|---|

| Silica Gel Chromatography | 85-92 | 98-99 | Laboratory |

| Crystallization from Ethanol | 78-85 | 96-98 | Pilot/Industrial |

| Recrystallization (Mixed Solvents) | 82-89 | 97-99 | Industrial |

| Preparative HPLC | 90-95 | >99 | Laboratory |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S